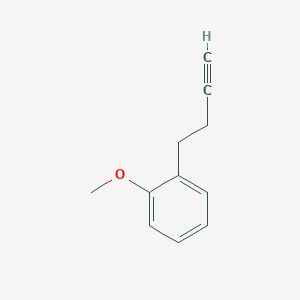
1-(But-3-yn-1-yl)-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(But-3-yn-1-yl)-2-methoxybenzene is an organic compound characterized by the presence of a methoxy group attached to a benzene ring and a but-3-yn-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-yn-1-yl)-2-methoxybenzene typically involves the alkylation of 2-methoxybenzene (anisole) with a but-3-yn-1-yl halide under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the methoxybenzene, followed by the addition of but-3-yn-1-yl bromide or chloride to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(But-3-yn-1-yl)-2-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: H2 gas with Pd/C or Lindlar’s catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium hydroxide (KOH) in polar aprotic solvents.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
1-(But-3-yn-1-yl)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(But-3-yn-1-yl)-2-methoxybenzene depends on its specific application. In biochemical studies, it may act as a ligand or inhibitor, interacting with specific molecular targets such as enzymes or receptors. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and labeling studies .
Comparaison Avec Des Composés Similaires
But-3-yn-1-ylbenzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
2-Methoxybenzyl alcohol: Contains a hydroxyl group instead of an alkyne, leading to different reactivity and applications.
4-Phenylbut-3-yn-1-ol: Similar alkyne functionality but with different substitution patterns on the benzene ring.
Uniqueness: 1-(But-3-yn-1-yl)-2-methoxybenzene is unique due to the combination of the methoxy and alkyne groups, which provide distinct reactivity and versatility in synthetic applications
Propriétés
Numéro CAS |
52289-94-8 |
|---|---|
Formule moléculaire |
C11H12O |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
1-but-3-ynyl-2-methoxybenzene |
InChI |
InChI=1S/C11H12O/c1-3-4-7-10-8-5-6-9-11(10)12-2/h1,5-6,8-9H,4,7H2,2H3 |
Clé InChI |
RRGUXSZHYAADAO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Methoxy-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B15315048.png)
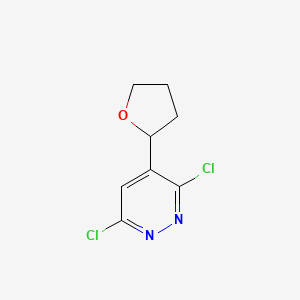


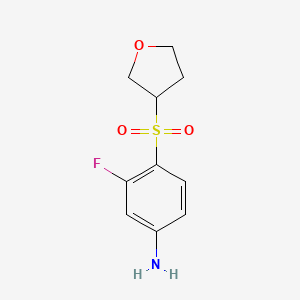
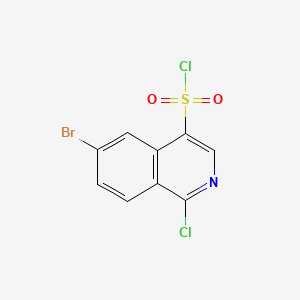
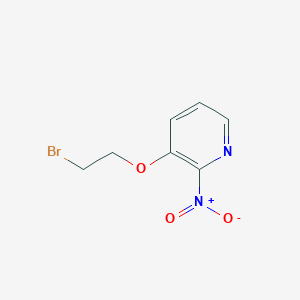

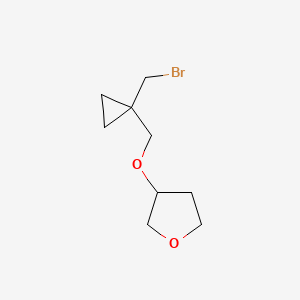

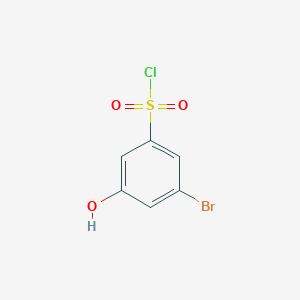
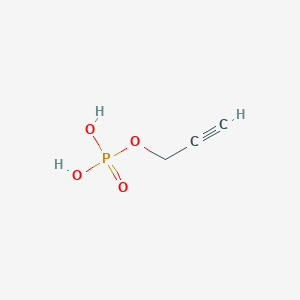
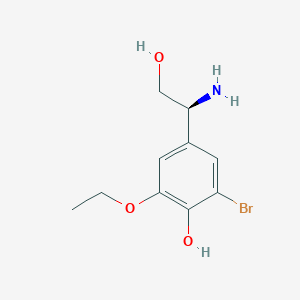
![4-Azaspiro[2.6]nonanehydrochloride](/img/structure/B15315145.png)
